N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Description
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNZVYBOGMHTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving an amidoxime and an organic nitrile.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride can be compared with other similar compounds such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has a similar oxadiazole ring but with a furazan moiety, which imparts different chemical and physical properties.
N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine: This compound has a similar structure but with a different substitution pattern on the ethanamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Biological Activity
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a synthetic compound that belongs to the oxadiazole family. This class of compounds has gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a 1,2,4-oxadiazole ring, positions it as a promising candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. Its molecular weight is approximately 179.63 g/mol. The presence of the oxadiazole ring contributes to its stability and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 179.63 g/mol |
| CAS Number | 53398881 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : This compound acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is involved in neurotransmission and may influence mood and behavior.
- Enzymatic Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine, which can have antidepressant effects.
- Cellular Pathways : Activation of TAAR1 triggers intracellular signaling cascades that can affect gene expression and cellular metabolism.
Anticancer Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Lung Carcinoma (A549) | 15.0 |
| Human Breast Cancer (MCF-7) | 10.0 |
These results suggest that this compound possesses potent anticancer activity, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings indicate its potential utility in treating infections caused by resistant strains of bacteria and fungi.
Study on Anticancer Properties
A study published in Pharmaceutical Research evaluated the efficacy of this compound against several cancer cell lines. The compound was found to induce apoptosis in HT-29 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Study on Antimicrobial Effects
In another study focused on antimicrobial activity published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial and fungal strains. Results showed significant inhibition of growth in multidrug-resistant strains of Staphylococcus aureus and E. coli. The researchers attributed this activity to the disruption of bacterial cell membrane integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
